Myeloperoxidase (MPO) Inhibition Potency Compared to an In-Class Analog
1-(4-Aminophenyl)pyridin-4-one demonstrates measurable inhibition of human myeloperoxidase (MPO) with an IC50 of 1.50 µM (1500 nM) [1]. In a direct comparison, a closely related analog (BDBM50554044) differing in its substitution pattern, exhibits approximately 9.4-fold higher potency with an IC50 of 159 nM under identical assay conditions [2].
| Evidence Dimension | Inhibition of recombinant human MPO |
|---|---|
| Target Compound Data | IC50 = 1500 nM |
| Comparator Or Baseline | Analog BDBM50554044 (CHEMBL4792720): IC50 = 159 nM |
| Quantified Difference | 9.4-fold difference in potency (159 nM vs 1500 nM) |
| Conditions | Recombinant human MPO, 10 min incubation, 120 mM NaCl, aminophenyl fluorescein-based assay |
Why This Matters
This quantitative head-to-head comparison provides a clear basis for selecting or rejecting this compound in MPO-targeted research, based on the desired potency level for a given assay or model.
- [1] BindingDB. BDBM50554046 (CHEMBL4783713): IC50 = 1.50E+3 nM for human MPO. View Source
- [2] BindingDB. BDBM50554044 (CHEMBL4792720): IC50 = 159 nM for human MPO. View Source
